Erismodegib (diphosphate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Erismodegib (diphosphate), also known as Sonidegib diphosphate, is a potent and selective antagonist of the smoothened (SMO) receptor. It is primarily used as an antineoplastic agent for the treatment of advanced basal cell carcinoma. This compound inhibits the Hedgehog signaling pathway, which is crucial in the development and progression of various cancers .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Erismodegib involves several key steps:
Displacement Reaction: The chlorine of 2-chloro-5-nitropyridine is displaced by 2,6-dimethylmorpholine, followed by the reduction of the nitro group to form 3-amino-6-(2’,6’-dimethylmorpholino)pyridine.
Suzuki Coupling: Methyl 3-bromo-2-methylbenzoate undergoes Suzuki coupling with 4-trifluoromethoxy phenylboronic acid to yield methyl-4’-(trifluoromethoxy) biphenyl-3-carboxylate.
Amide Bond Formation: The two fragments are coupled through amide bond formation to produce Erismodegib.
Industrial Production Methods
The industrial production of Erismodegib follows the same synthetic route but is optimized for higher yields and scalability. The Suzuki coupling reaction is particularly challenging due to electronic effects, but shifting this reaction before the amidation step improves the yield to 94% under normal conditions .
化学反应分析
Types of Reactions
Erismodegib undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: The nitro group in the intermediate stages is reduced to an amino group.
Substitution: The chlorine atom in the starting material is substituted by 2,6-dimethylmorpholine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or chemical reduction using agents like tin(II) chloride.
Substitution: Nucleophilic substitution using 2,6-dimethylmorpholine.
Major Products
The major product formed from these reactions is Erismodegib itself, with various intermediates like 3-amino-6-(2’,6’-dimethylmorpholino)pyridine and methyl-4’-(trifluoromethoxy) biphenyl-3-carboxylate .
科学研究应用
作用机制
Erismodegib exerts its effects by inhibiting the smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway. By binding to SMO, Erismodegib prevents the activation of downstream signaling molecules, thereby inhibiting the growth and proliferation of cancer cells. This pathway is crucial in various cancers, making Erismodegib a valuable therapeutic agent .
相似化合物的比较
Erismodegib is often compared with other SMO antagonists like Vismodegib and PF-04449913. While all these compounds inhibit the Hedgehog signaling pathway, Erismodegib is unique due to its high potency and selectivity for the SMO receptor .
Similar Compounds
Vismodegib: Another SMO antagonist used in the treatment of basal cell carcinoma.
PF-04449913: A SMO inhibitor under investigation for its potential in treating various cancers.
Erismodegib stands out due to its favorable pharmacokinetics and high oral bioavailability, making it a preferred choice in clinical settings .
属性
分子式 |
C26H32F3N3O11P2 |
---|---|
分子量 |
681.5 g/mol |
IUPAC 名称 |
N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide;phosphoric acid |
InChI |
InChI=1S/C26H26F3N3O3.2H3O4P/c1-16-14-32(15-17(2)34-16)24-12-9-20(13-30-24)31-25(33)23-6-4-5-22(18(23)3)19-7-10-21(11-8-19)35-26(27,28)29;2*1-5(2,3)4/h4-13,16-17H,14-15H2,1-3H3,(H,31,33);2*(H3,1,2,3,4) |
InChI 键 |
RWIVSVMMGFFZIJ-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F.OP(=O)(O)O.OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。